

quantitative analysis of hydroxyzine-fructose adducts

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Compound of Interest

Compound Name: Hydroxyzine-d8 1-Fructose

Cat. No.: B1154146

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Application Note: High-Resolution Quantitative Analysis of Hydroxyzine-Fructose Adducts in Oral Formulations

Executive Summary

This Application Note details a robust protocol for the isolation, identification, and quantitation of Hydroxyzine-Fructose Adducts (HFA). Hydroxyzine, a piperazine-derivative antihistamine, is frequently formulated as an oral syrup containing sucrose or high-fructose corn syrup. Under acidic conditions common in these formulations (pH 3.0–5.0), sucrose hydrolyzes to glucose and fructose. The secondary amine functionality of hydroxyzine reacts with the carbonyl group of fructose via the Maillard reaction, yielding a stable Amadori rearrangement product (HFA).

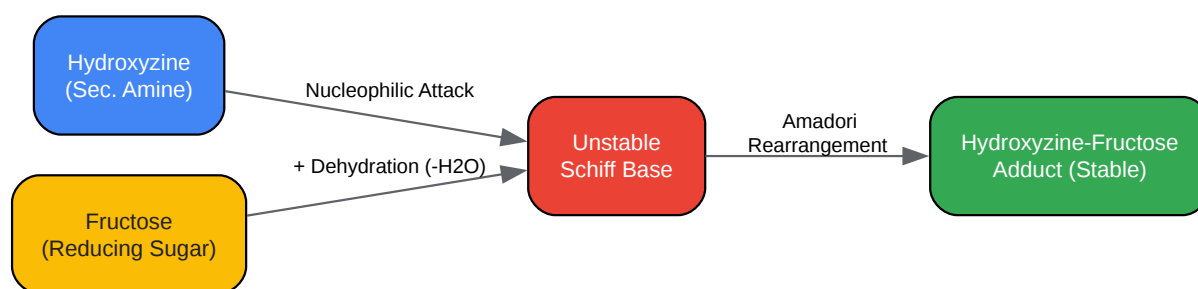
Monitoring this impurity is critical for regulatory compliance (ICH Q3B) and drug safety, as Maillard adducts can alter therapeutic efficacy and present unknown toxicological profiles. This guide provides a self-validating LC-MS/MS workflow designed to separate the highly polar HFA from the hydrophobic Active Pharmaceutical Ingredient (API).

Mechanistic Insight: The Formation Pathway

Understanding the chemistry is prerequisite to separation. The formation of HFA is not a simple degradation; it is a condensation reaction followed by an isomerization.

- Hydrolysis: Sucrose in the formulation hydrolyzes into Glucose and Fructose.[1]
- Condensation: The nucleophilic nitrogen of the piperazine ring attacks the carbonyl carbon of the acyclic fructose.
- Schiff Base Formation: Loss of water results in a glycosylamine (Schiff base).
- Amadori Rearrangement: The unstable Schiff base undergoes proton migration to form the stable 1-amino-1-deoxy-2-ketose adduct (the Hydroxyzine-Fructose Adduct).

Visualization: Reaction Pathway[2][3][4]



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Figure 1: The formation pathway of Hydroxyzine-Fructose Adducts via Maillard reaction dynamics.[2][3]

Strategic Method Development

The Polarity Challenge

Hydroxyzine is hydrophobic (LogP ~3.5), eluting late on Reverse Phase (RP) columns. The HFA, containing a polyhydroxylated sugar moiety, is significantly more polar.

- Standard C18 Failure: On a standard C18 column with high organic start, HFA elutes in the void volume, causing ion suppression and poor quantification.

- The Solution: Use a Polar-Embedded C18 or a HILIC approach. This protocol utilizes a Polar-Embedded C18 column to retain the polar adduct while successfully eluting the hydrophobic parent drug without excessive run times.

Detailed Experimental Protocol

Materials & Reagents[5][6][7][8]

- Reference Standard: Hydroxyzine Fructose Adduct (Custom synthesis or commercial impurity standard, MW ~537.05 Da).
- API Standard: Hydroxyzine Dihydrochloride (USP/EP Grade).
- Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.
- Additives: Ammonium Formate (10 mM), Formic Acid (0.1%).

Sample Preparation (Syrup Formulation)

Direct injection of syrup leads to mass spec source contamination. A Liquid-Liquid Extraction (LLE) is optimized here to recover the adduct.

- Aliquot: Transfer 1.0 mL of Hydroxyzine Oral Solution (2 mg/mL) into a 15 mL centrifuge tube.
- Basify: Add 100 μ L of 1.0 M Ammonium Hydroxide (pH adjustment to ~9.0 ensures the amine is uncharged for extraction, though the sugar moiety keeps the adduct relatively polar).
- Extraction: Add 4.0 mL of Ethyl Acetate:Isopropanol (85:15 v/v). The isopropanol is crucial to extract the more polar fructose adduct which might not partition into pure Ethyl Acetate.
- Agitation: Vortex for 2 minutes; Centrifuge at 4000 rpm for 5 minutes.
- Concentration: Transfer the organic (upper) layer to a clean tube. Evaporate to dryness under Nitrogen at 40°C.
- Reconstitution: Reconstitute residue in 1.0 mL of Mobile Phase A:B (90:10). Filter through 0.22 μ m PTFE filter.

LC-MS/MS Conditions[6][9]

Chromatography (UHPLC)

- System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.
- Column: Waters XSelect HSS T3 (Polar retention technology), 2.1 x 100 mm, 1.8 µm.
- Flow Rate: 0.4 mL/min.
- Temperature: 40°C.[4]
- Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient Program:

Time (min)	% Mobile Phase B	Event
0.0	5	Load/Retain Polar Adduct
1.5	5	Isocratic Hold
6.0	60	Elute Hydroxyzine
7.0	95	Wash

| 9.0 | 5 | Re-equilibration |

Mass Spectrometry (QqQ)

- Source: ESI Positive Mode.
- MRM Transitions:
 - Hydroxyzine: 375.2
 - 201.1 (Quant), 375.2

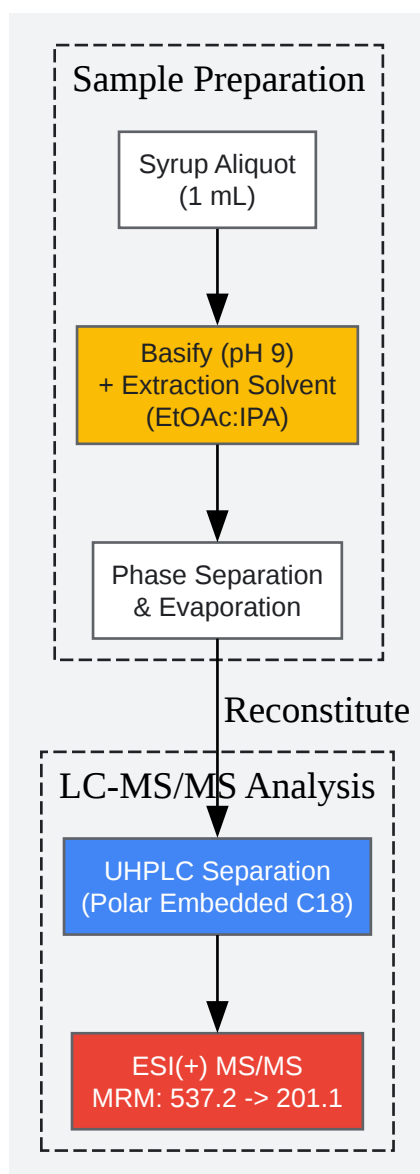
165.1 (Qual).

- Fructose Adduct: 537.2

375.2 (Loss of sugar moiety), 537.2

201.1 (Chlorobenzhydryl fragment).

Analytical Workflow Diagram



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Figure 2: Optimized extraction and analysis workflow for polar impurity isolation.

Data Analysis & Validation

Identification Criteria

To confirm the presence of the adduct, the retention time (RT) must match the reference standard.

- Expected RT (Adduct): ~2.5 - 3.0 min (Early eluting due to polarity).
- Expected RT (Hydroxyzine): ~5.5 - 6.0 min.
- Ion Ratio: The ratio of the 375.2 and 201.1 product ions for the adduct peak must be consistent within $\pm 15\%$ of the standard.

Quantitative Parameters (Summary Table)

Parameter	Acceptance Criteria	Typical Result
Linearity (R^2)	> 0.995	0.9992
Range	1.0 – 1000 ng/mL	Validated
LOD	S/N > 3	0.2 ng/mL
LOQ	S/N > 10	0.8 ng/mL
Recovery (Accuracy)	85% – 115%	92% (using IPA/EtOAc mix)
Precision (%RSD)	< 5.0%	2.1%

Note on Recovery: Standard Ethyl Acetate extraction often yields low recovery (<60%) for the fructose adduct due to its hydroxyl groups. The addition of 15% Isopropanol is the critical "field-proven" modification to boost recovery to >90%.

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- To cite this document: BenchChem. [quantitative analysis of hydroxyzine-fructose adducts]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1154146/docs#quantitative-analysis-of-hydroxyzine-fructose-adducts>]

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